molecular formula C9H11NOS B13637463 Allyl(imino)(phenyl)-l6-sulfanone

Allyl(imino)(phenyl)-l6-sulfanone

Cat. No.: B13637463
M. Wt: 181.26 g/mol
InChI Key: SCXLFLUKHWQGQD-UHFFFAOYSA-N
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Description

Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of an imino group, a phenyl ring, and a prop-2-en-1-yl group attached to a lambda6-sulfanone core. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted imine with a prop-2-en-1-yl halide in the presence of a base, followed by the introduction of a lambda6-sulfanone moiety through oxidation reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different functional groups onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Phenylprop-2-en-1-one: A simpler analog without the imino and lambda6-sulfanone groups.

    Imino(phenyl)methane: Lacks the prop-2-en-1-yl group.

    Phenyl(lambda6-sulfanone): Does not contain the imino and prop-2-en-1-yl groups.

Uniqueness

Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of versatility and functionality.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

imino-oxo-phenyl-prop-2-enyl-λ6-sulfane

InChI

InChI=1S/C9H11NOS/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7,10H,1,8H2

InChI Key

SCXLFLUKHWQGQD-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=N)(=O)C1=CC=CC=C1

Origin of Product

United States

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